
5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol It is characterized by a dioxolane ring substituted with a benzylidene group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,4-dimethyl-1,3-dioxolan-2-one with benzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in anhydrous ethanol . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce benzyl derivatives.
Applications De Recherche Scientifique
5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactive dioxolane ring.
Mécanisme D'action
The mechanism of action of 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one involves its interaction with various molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-1,3-dioxolan-2-one: This compound lacks the benzylidene group and has different reactivity and applications.
Benzylidene derivatives: Compounds like benzylideneacetone share the benzylidene group but differ in the rest of the structure.
Uniqueness: 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one is unique due to the combination of the benzylidene group and the dioxolane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
220788-87-4 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-benzylidene-4,4-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H12O3/c1-12(2)10(14-11(13)15-12)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
FTAGLMVLTQUPGY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=CC2=CC=CC=C2)OC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
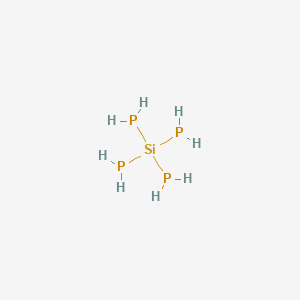
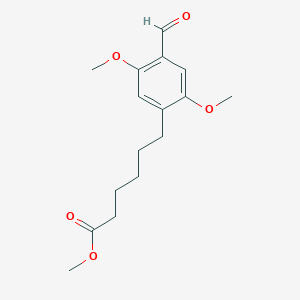
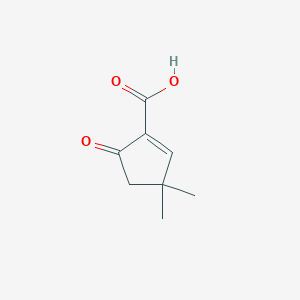
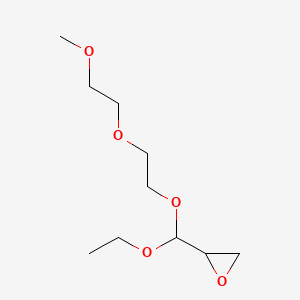
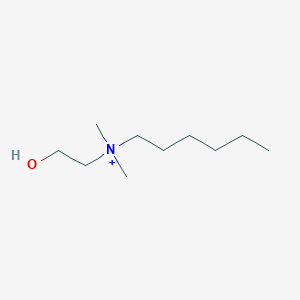

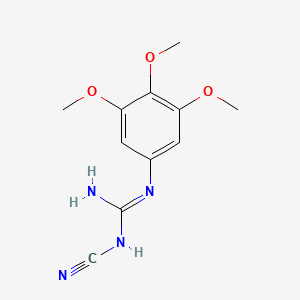

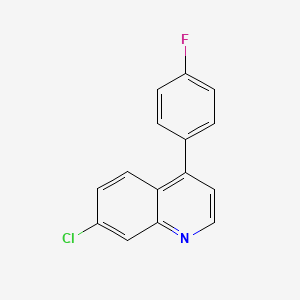
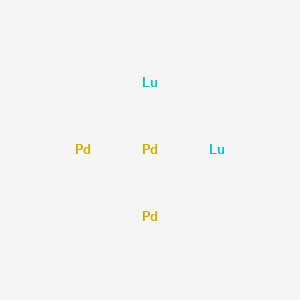
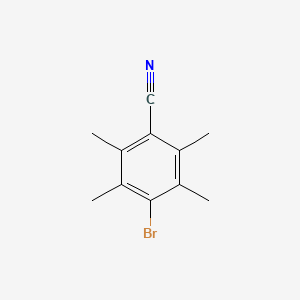
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
